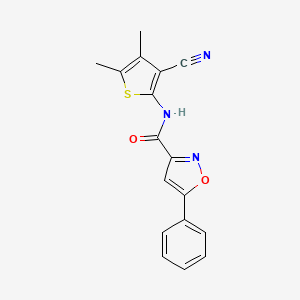

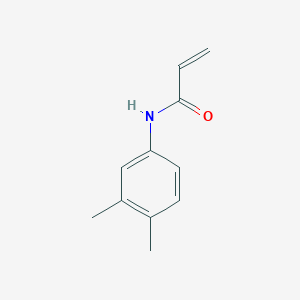

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. It has been of great interest to researchers due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Catalytic and Antibacterial Activities

A study by Özdemir et al. (2012) synthesized a derivative of pyridine-2,6-dicarboxamide and evaluated its antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, the compound demonstrated catalytic activity, particularly as an efficient catalyst for the transfer hydrogenation reaction of various ketones under mild conditions. The study also involved crystallization in two polymorphic forms, with their structures determined using single crystal X-ray diffraction techniques. This research highlights the potential of such compounds in catalysis and antibacterial applications (Özdemir et al., 2012).

Antitubercular Activity

Mohammadpour (2012) investigated dihydropyridines (DHPs) with carboxamides in the 3 and 5 positions for anti-tuberculosis activity. A series of N-aryl1,4-dihydropyridine-3,5-dicarboxamides were synthesized and screened against Mycobacterium smegmatis and BCG. Some compounds showed promising MBCs, comparable to that of isoniazid, indicating their potential as antitubercular agents (Mohammadpour, 2012).

Anti-Cancer and FGF1 Inhibition

Misra et al. (2017) synthesized a series of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives and evaluated their cytotoxic activity against fibroblast growth factor 1 (FGF1), which plays a crucial role in tumor cell proliferation and survival. Molecular docking studies indicated that these derivatives have good affinity toward FGF1, suggesting their potential as anti-cancer agents (Misra et al., 2017).

Molecular Structures and Hydrogen Bonding

Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of oxamide derivatives, including a study on the intramolecular three-center hydrogen bonding. This research contributes to our understanding of the molecular geometry and stability of such compounds, which is essential for their application in various fields (Martínez-Martínez et al., 1998).

Brain-Specific Delivery

Tedjamulia et al. (1985) evaluated the potential of radioiodinated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals. The study indicated that dihydropyridine-coupled radiopharmaceuticals could cross the blood-brain barrier, suggesting their potential use in measuring cerebral blood perfusion (Tedjamulia et al., 1985).

Propriétés

IUPAC Name |

N-(2-carbamoylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-14-7-2-3-8-15(14)13-24-12-6-10-17(21(24)27)20(26)23-18-11-5-4-9-16(18)19(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFDXEUVTZJPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)

![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)

![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2497425.png)